molecular formula C13H17NO2 B182287 (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline CAS No. 196393-15-4

(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline

Cat. No. B182287
M. Wt: 219.28 g/mol
InChI Key: FXINNBLAJXXLQV-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is a chemical compound with potential applications in scientific research.

Mechanism Of Action

The mechanism of action of (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is not fully understood. However, it is believed to act as a partial agonist or antagonist at various neurotransmitter receptors. Its effects on these receptors can lead to changes in neuronal activity and neurotransmitter release, which can have downstream effects on various physiological processes.

Biochemical And Physiological Effects

Studies have shown that (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline can have a range of biochemical and physiological effects. For example, it has been found to modulate dopamine release in the brain, which can affect reward processing and addiction. It has also been shown to have anxiolytic and antidepressant effects, possibly through its effects on serotonin receptors.

Advantages And Limitations For Lab Experiments

One advantage of using (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline in lab experiments is its high affinity for several neurotransmitter receptors. This makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes. However, one limitation is that its effects on these receptors can be complex and vary depending on the specific receptor subtype and brain region.

Future Directions

There are several future directions for research on (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline. One area of interest is its potential therapeutic applications, particularly in the treatment of addiction and mood disorders. Another area of interest is its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
In conclusion, (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is a chemical compound with potential applications in scientific research. Its high affinity for several neurotransmitter receptors makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes. Further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of (2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline involves a multi-step process. One of the common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The resulting imine intermediate is cyclized to form the oxazoline ring. The final step involves the reduction of the oxazoline ring to the tetrahydroisoquinoline ring using a reducing agent.

Scientific Research Applications

(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a useful tool for studying the function of these receptors and their role in various physiological and pathological processes.

properties

CAS RN

196393-15-4

Product Name

(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline

InChI

InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13+/m1/s1

InChI Key

FXINNBLAJXXLQV-OLZOCXBDSA-N

Isomeric SMILES

CCO[C@@H]1C[C@@H]2C3=CC=CC=C3CCN2O1

SMILES

CCOC1CC2C3=CC=CC=C3CCN2O1

Canonical SMILES

CCOC1CC2C3=CC=CC=C3CCN2O1

synonyms

2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bS)-rel-(9CI)

Origin of Product

United States

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